molecular formula C25H25N5O3 B2700020 8-(2-methoxy-5-methylphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 899726-36-4

8-(2-methoxy-5-methylphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2700020
CAS No.: 899726-36-4
M. Wt: 443.507
InChI Key: YUJRGWRFRMIIPL-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-((2E)-3-phenylprop-2-enyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione” is a complex organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex organic compounds typically involves multiple steps, including the formation of the purine core, followed by the introduction of various substituents. Common methods include:

    Formation of the Purine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: Various substituents can be introduced through reactions such as alkylation, acylation, and condensation.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic routes to maximize yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be used to modify specific functional groups within the compound.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, purine derivatives are often studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules. This compound may exhibit similar properties, making it a candidate for drug discovery and development.

Medicine

In medicine, compounds with similar structures have been investigated for their potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities. This compound may hold promise for similar applications.

Industry

In industry, such compounds can be used in the development of new materials, agrochemicals, and other industrial products. Their diverse reactivity and functionalization potential make them valuable for various applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, purine derivatives exert their effects by binding to specific enzymes or receptors, modulating their activity. This can involve pathways such as inhibition of enzyme activity, activation of signaling pathways, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with various biological functions.

    Caffeine: A well-known stimulant that is also a purine derivative.

    Theophylline: A compound used in the treatment of respiratory diseases.

Uniqueness

What sets “3-((2E)-3-phenylprop-2-enyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione” apart is its unique combination of substituents, which may confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, potentially leading to novel applications in various fields.

Properties

IUPAC Name

6-(2-methoxy-5-methylphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3/c1-17-11-12-20(33-3)19(16-17)28-14-15-29-21-22(26-24(28)29)27(2)25(32)30(23(21)31)13-7-10-18-8-5-4-6-9-18/h4-12,16H,13-15H2,1-3H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJRGWRFRMIIPL-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.